![molecular formula C8H12O2 B2684132 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde CAS No. 2323044-90-0](/img/structure/B2684132.png)

8-Oxabicyclo[3.2.1]octane-3-carbaldehyde

Vue d'ensemble

Description

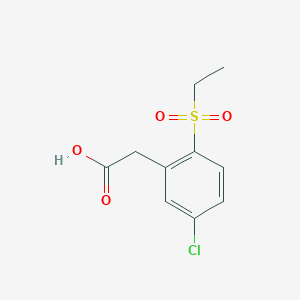

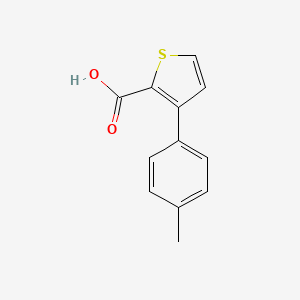

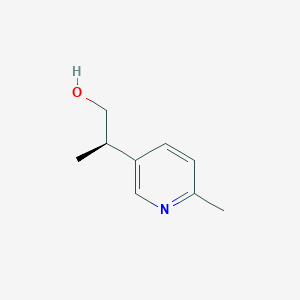

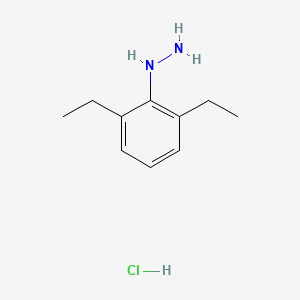

8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is a chemical compound with the CAS Number: 2323044-90-0 . It has a molecular weight of 140.18 and its IUPAC name is (1R,5S)-8-oxabicyclo[3.2.1]octane-3-carbaldehyde . It is in powder form .

Synthesis Analysis

The synthesis of 8-Oxabicyclo[3.2.1]octanes has been achieved through various methods. One such method involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another approach involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O2/c9-5-6-3-7-1-2-8(4-6)10-7/h5-8H,1-4H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . It can also undergo a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 140.18 and is stored at a temperature of -10 .Applications De Recherche Scientifique

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework serves as a crucial structural element in synthesizing many biologically important compounds, including insect pheromones, plant growth regulators, and carbohydrate series compounds. This framework is utilized as a starting point for synthesizing oxygen heterocyclic natural molecules, showcasing its role in creating complex natural products (Ievlev et al., 2016).

Enantioselective Preparation of Derivatives

A study by Ishida et al. demonstrated a catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives via a [3+2]-cycloaddition, yielding synthetically useful derivatives in good yields and high enantioselectivities. This method highlights the scaffold's adaptability in synthesizing chiral building blocks (Ishida, Kusama, & Iwasawa, 2010).

Catalytic Applications in Multicomponent Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed as a catalyst in various multicomponent reactions, demonstrating the oxabicyclo[3.2.1]octane derivatives' versatility in facilitating organic transformations. These reactions include the synthesis of tetrahydrobenzo[b]pyran derivatives and pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under environmentally benign conditions, underscoring the framework's utility in green chemistry (Tahmassebi, Bryson, & Binz, 2011; Azarifar, Nejat-Yami, & Zolfigol, 2013).

Synthetic Pathways to Natural Products

Research into the 8-oxabicyclo[3.2.1]octane framework extends into the synthesis of natural products, with studies exploring efficient methods to construct this core structure found in various bioactive compounds. For example, a method for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates has been developed, showcasing the potential for synthesizing a broad spectrum of bioactive natural products with high stereoselectivity (Zeng et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

8-oxabicyclo[3.2.1]octane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-6-3-7-1-2-8(4-6)10-7/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGSCLSLLKZVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide](/img/structure/B2684050.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)

![1-phenyl-5-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)

![N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide](/img/structure/B2684056.png)

![3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2684058.png)

![6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2684064.png)

![2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2684070.png)